4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol
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Overview
Description
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a synthetic compound that acts as a competitive antagonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of cardiovascular, respiratory, and metabolic functions.
Scientific Research Applications
ICI 118,551 has been extensively used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to investigate the mechanism of action of β2-adrenergic receptor agonists and antagonists, the role of β2-adrenergic receptors in asthma and other respiratory diseases, and the effect of β2-adrenergic receptor blockade on cardiovascular function.
Mechanism Of Action
ICI 118,551 acts as a competitive antagonist of the β2-adrenergic receptor by binding to the receptor and preventing the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in intracellular cyclic AMP (cAMP) levels and a reduction in downstream signaling pathways that are activated by β2-adrenergic receptor activation.
Biochemical And Physiological Effects
ICI 118,551 has been shown to have a variety of biochemical and physiological effects, including a reduction in airway smooth muscle relaxation, a decrease in heart rate and cardiac output, and an increase in insulin resistance. It has also been shown to have anti-inflammatory effects in the lungs, which may be beneficial in the treatment of asthma and other respiratory diseases.
Advantages And Limitations For Lab Experiments
ICI 118,551 is a highly selective β2-adrenergic receptor antagonist, which makes it a valuable tool for studying the role of β2-adrenergic receptors in various physiological and pathological conditions. However, its selectivity may also limit its usefulness in certain experimental settings, as it may not accurately reflect the complex interactions between multiple adrenergic receptors in vivo.
Future Directions
There are several future directions for research on ICI 118,551, including the development of more selective and potent β2-adrenergic receptor antagonists, the investigation of the role of β2-adrenergic receptors in metabolic disorders such as diabetes and obesity, and the exploration of the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of respiratory and cardiovascular diseases. Additionally, the use of ICI 118,551 in combination with other drugs may provide new insights into the complex interactions between adrenergic receptors and other signaling pathways.
Synthesis Methods
ICI 118,551 is synthesized by reacting 4-hydroxy-1-naphthoic acid with 2-amino-2-methyl-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by recrystallization to obtain the final compound.
properties
CAS RN |
114662-06-5 |
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Product Name |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol |
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,7-diol |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-12(19)9-21-16-6-5-15(20)14-7-11(18)3-4-13(14)16/h3-7,10,12,17-20H,8-9H2,1-2H3/t12-/m1/s1 |
InChI Key |
PFJHUACESAVKDZ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
SMILES |
CC(C)NCC(COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=C2C=CC(=CC2=C(C=C1)O)O)O |
synonyms |
4,6-DHP 4,6-dihydroxypropranolol 4,6-dihydroxypropranolol, (S)-isome |
Origin of Product |
United States |
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